molecular formula C18H19NOS B11024842 2-(benzylthio)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

2-(benzylthio)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11024842
M. Wt: 297.4 g/mol
InChI Key: FGIAIRIEMKLEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(BENZYLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the reaction of benzyl mercaptan with a suitable isoquinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-(BENZYLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE is unique due to its combination of the benzylsulfanyl group and the dihydroisoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

2-benzylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C18H19NOS/c20-18(14-21-13-15-6-2-1-3-7-15)19-11-10-16-8-4-5-9-17(16)12-19/h1-9H,10-14H2

InChI Key

FGIAIRIEMKLEON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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